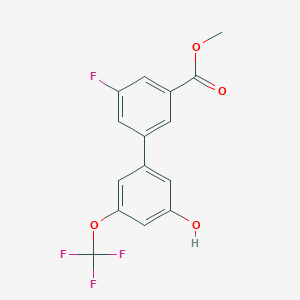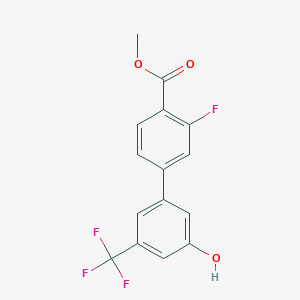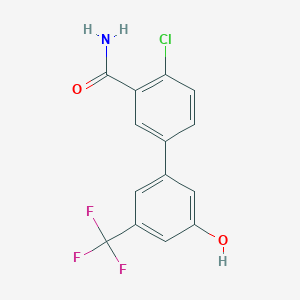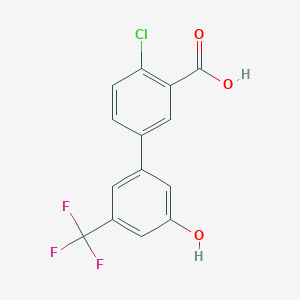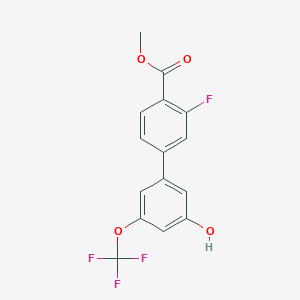
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (hereafter referred to as “5-Fluoro-3-trifluoromethoxyphenol”) is a compound with a wide range of applications in the pharmaceutical, chemical, and biochemical industries. 5-Fluoro-3-trifluoromethoxyphenol is a fluorinated phenol derivative with a unique molecular structure. It is highly soluble in polar organic solvents and is used as a starting material for a variety of synthetic processes. The compound has found applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications such as the study of enzymatic mechanisms, the synthesis of complex organic molecules, and the development of new materials.
Aplicaciones Científicas De Investigación
5-Fluoro-3-trifluoromethoxyphenol has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of complex organic molecules, such as peptides and nucleotides. Additionally, it has been used in the study of enzymatic mechanisms, as the fluoro group can be used to selectively label certain functional groups. The compound has also been used in the development of new materials, such as polymers, for use in medical and industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-trifluoromethoxyphenol is not well understood. However, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner. It has been suggested that the fluoro group of the compound can interact with the active sites of enzymes, allowing it to selectively inhibit or activate certain enzymes. Additionally, the compound has been shown to interact with proteins and DNA in a specific manner, allowing it to be used as a tool for studying the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-trifluoromethoxyphenol are not well understood. However, the compound has been shown to interact with certain enzymes and proteins in a specific manner, suggesting that it may have a role in regulating certain biochemical processes. Additionally, the compound has been shown to interact with DNA in a specific manner, suggesting that it may have a role in regulating gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments offers several advantages. First, the compound is highly soluble in polar organic solvents, making it easy to work with in the laboratory. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound’s unique molecular structure allows it to interact with certain biological molecules in a specific manner, making it a useful tool for studying the structure and function of these molecules.
However, there are some limitations to the use of 5-Fluoro-3-trifluoromethoxyphenol in laboratory experiments. First, the compound is relatively expensive and may not be readily available in some laboratories. Additionally, the compound’s mechanism of action is not well understood and its effects on biological systems are not well characterized. Finally, the compound’s toxicity is not well understood, and caution should be taken when working with the compound in the laboratory.
Direcciones Futuras
The potential applications of 5-Fluoro-3-trifluoromethoxyphenol are vast and varied. Further research is needed to better understand the compound’s mechanism of action and its effects on biological systems. Additionally, further research is needed to explore the potential applications of the compound in the development of new materials and in the synthesis of complex organic molecules. Finally, further research is needed to explore the potential toxicity of the compound and to develop methods for its safe use in laboratory experiments.
Métodos De Síntesis
The synthesis of 5-Fluoro-3-trifluoromethoxyphenol is carried out through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with trifluoromethyl iodide in the presence of potassium carbonate to form 4-methoxycarbonyl-3-trifluoromethylphenol. The second step involves the replacement of the trifluoromethyl group with a fluoro group through the use of potassium fluoride as a catalyst. The reaction is carried out at room temperature and yields the desired product in high purity.
Propiedades
IUPAC Name |
methyl 2-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGBGGKKNNZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686717 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261952-72-0 | |
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
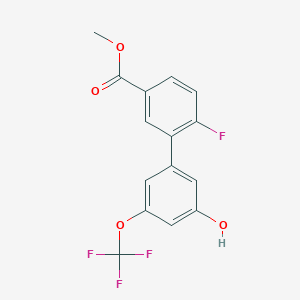
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)
